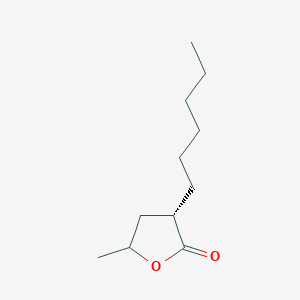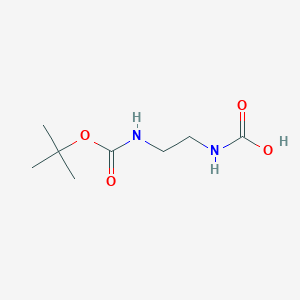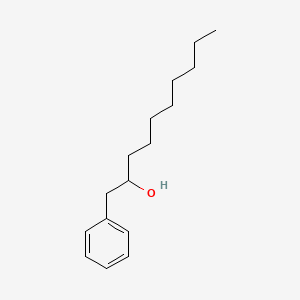
triethylethane-1,1,2-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
triethylethane-1,1,2-tricarboxylate, also known as 1,1,2-ethanetricarboxylic acid triethyl ester, is an organic compound with the molecular formula C₁₁H₁₈O₆ and a molecular weight of 246.26 g/mol . This compound is characterized by its three ester functional groups attached to an ethane backbone. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: triethylethane-1,1,2-tricarboxylate can be synthesized through the esterification of 1,1,2-ethanetricarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion .
Industrial Production Methods: In industrial settings, the production of triethyl-1,1,2-ethanetricarboxylate follows similar principles but on a larger scale. Continuous distillation may be employed to separate the product from the reaction mixture, ensuring high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or aldehydes, depending on the reducing agent used.
Substitution: The ester groups in triethyl-1,1,2-ethanetricarboxylate can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Esters with different functional groups.
科学的研究の応用
triethylethane-1,1,2-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.
Industry: this compound is utilized in the manufacture of resins, coatings, and plasticizers.
作用機序
The mechanism of action of triethyl-1,1,2-ethanetricarboxylate depends on the specific chemical reactions it undergoesThe molecular targets and pathways involved vary based on the specific application and reaction conditions .
類似化合物との比較
Triethyl methanetricarboxylate: Similar in structure but with a different arrangement of ester groups.
Diethyl 2-(ethoxycarbonyl)butanedioate: Another ester with a similar backbone but different functional groups.
Uniqueness: triethylethane-1,1,2-tricarboxylate is unique due to its specific arrangement of ester groups, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in organic synthesis and industrial applications .
特性
分子式 |
C11H15O6-3 |
|---|---|
分子量 |
243.23 g/mol |
IUPAC名 |
4-ethylhexane-2,2,3-tricarboxylate |
InChI |
InChI=1S/C11H18O6/c1-4-10(5-2,7(12)13)11(6-3,8(14)15)9(16)17/h4-6H2,1-3H3,(H,12,13)(H,14,15)(H,16,17)/p-3 |
InChIキー |
SWVDRRQNIHSZCG-UHFFFAOYSA-K |
正規SMILES |
CCC(CC)(C(=O)[O-])C(CC)(C(=O)[O-])C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[3-(Carboxymethyl)benzoyl]thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B8534463.png)



![1,4-Pentanedione, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B8534496.png)
![N-methyl-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide](/img/structure/B8534508.png)

![5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-2-[4-(methylthio)phenyl]-1,3-thiazole](/img/structure/B8534518.png)

![6-Chloro-N-{(3S)-1-[(1S)-1-methyl-2-(4-morpholinyl)-2-oxo ethyl]-2-oxo-3-pyrrolidinyl}-2-naphthalenesulfonamide](/img/structure/B8534532.png)

